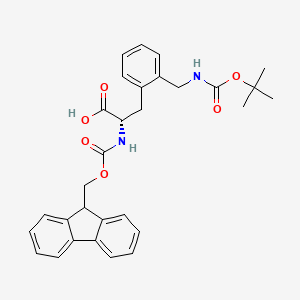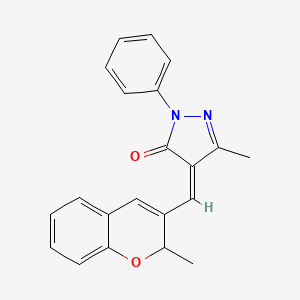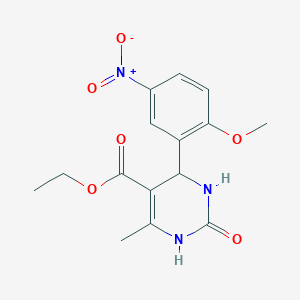![molecular formula C19H16N2OS B2553082 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide CAS No. 391229-69-9](/img/structure/B2553082.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of an appropriate acid chloride or carboxylic acid with an amine. For instance, in the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, 3-methylbenzoyl chloride or 3-methylbenzoic acid was reacted with 2-amino-2-methyl-1-propanol . Similarly, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide . These methods could potentially be adapted for the synthesis of "N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide" by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and by X-ray crystallography. For example, the structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined using X-ray diffraction and compared with optimized geometric bond lengths and angles obtained by density functional theory (DFT) . Similar analytical techniques would be used to analyze the molecular structure of "N-(4,5-dihydronaphtho[1,2-d]thiazol-2
Aplicaciones Científicas De Investigación
Cancer Treatment Potential : A study by Theoclitou et al. (2011) identified a compound similar in structure, which exhibited potent biochemical potency and pharmaceutical properties suitable for cancer treatment. This compound was shown to arrest cells in mitosis, leading to the formation of a monopolar spindle phenotype characteristic of kinesin spindle protein inhibition and induction of cellular death (Theoclitou et al., 2011).
Antimicrobial Activity : Desai et al. (2013) synthesized and screened a series of thiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, which include structural similarities to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide, showed potential therapeutic intervention for microbial diseases (Desai, Rajpara & Joshi, 2013).
Antitumor Agents : Al-Saadi et al. (2008) described the synthesis of novel derivatives of 3-methyl-2-(4-substituted phenyl)-4,5-dihydronaphtho[1,2-c]pyrazoles with potential antitumor and cytotoxic activities. These compounds displayed promising in-vitro antitumor activity in a 60-cell line assay (Al-Saadi, Rostom & Faidallah, 2008).
Anticancer Activity : Rashad et al. (2009) conducted a study on the reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine. The in vitro antimicrobial activity of the tested compounds showed potent activity compared with well-known drugs, indicating their potential as antimicrobial agents (Rashad et al., 2009).
Antibacterial Agents : Ravichandiran et al. (2015) synthesized a new series of naphthalene-1,4-dione derivatives and evaluated their antibacterial properties. These compounds, including some structurally similar to this compound, exhibited significant antibacterial activity, particularly against Proteus vulgaris (Ravichandiran, Premnath & Vasanthkumar, 2015).
Safety and Hazards
The safety information available for “N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide” indicates that it has the following hazard statements: H302-H410-H372 . This means it is harmful if swallowed, very toxic to aquatic life with long-lasting effects, and causes damage to organs through prolonged or repeated exposure . The recommended precautionary statements are P260-P264-P273-P501 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, avoiding release to the environment, and disposing of contents/container in accordance with local regulations .
Propiedades
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-12-5-4-7-14(11-12)18(22)21-19-20-17-15-8-3-2-6-13(15)9-10-16(17)23-19/h2-8,11H,9-10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHJSNVPDCZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Methoxyphenyl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2553000.png)

![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)
![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)
![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)



